
(E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a bromine atom at the 6-position, a fluorophenyl group at the 3-position, and a phenyl group at the 4-position, making it a unique structure with potential for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromo-4-phenylquinolin-2(1H)-one and 2-fluorobenzaldehyde.
Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 6-bromo-4-phenylquinolin-2(1H)-one and 2-fluorobenzaldehyde in the presence of a base such as piperidine or pyridine. This reaction forms the (E)-3-(3-(2-fluorophenyl)acryloyl) moiety.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification methods to minimize waste and energy consumption.
化学反应分析
Types of Reactions
(E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl group or other reducible functionalities.
Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol, potassium thiolate in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups at the 6-position, leading to a wide range of derivatives.
科学研究应用
Chemistry
In chemistry, (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one is studied for its potential as a building block in the synthesis of more complex molecules
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for its potential biological activities, including its ability to inhibit specific enzymes or interact with biological targets.
Medicine
In medicine, the compound may be explored for its therapeutic potential. Quinoline derivatives have been used in the treatment of malaria, cancer, and inflammatory diseases. Research could focus on the compound’s efficacy, safety, and mechanism of action in various disease models.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals, agrochemicals, and functional materials. Its unique chemical properties make it a valuable candidate for various industrial applications.
作用机制
The mechanism of action of (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The compound could inhibit enzyme activity, modulate receptor function, or intercalate into DNA, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline: The parent compound of many biologically active derivatives.
Fluoroquinolones: A class of antibiotics with a fluorinated quinoline structure.
Uniqueness
(E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one is unique due to its specific substitution pattern, which combines a bromine atom, a fluorophenyl group, and a phenyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
属性
CAS 编号 |
392327-09-2 |
|---|---|
分子式 |
C24H15BrFNO2 |
分子量 |
448.291 |
IUPAC 名称 |
6-bromo-3-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C24H15BrFNO2/c25-17-11-12-20-18(14-17)22(16-7-2-1-3-8-16)23(24(29)27-20)21(28)13-10-15-6-4-5-9-19(15)26/h1-14H,(H,27,29)/b13-10+ |
InChI 键 |
GRBYMNOBSAWKHU-JLHYYAGUSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)C(=O)C=CC4=CC=CC=C4F |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


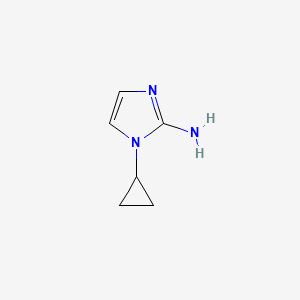
![2-chloro-3-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2829433.png)
![2-Methyl-7-phenyl-4-((pyridin-2-ylmethyl)thio)thiazolo[4,5-d]pyridazine](/img/structure/B2829435.png)
![{5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate](/img/structure/B2829436.png)

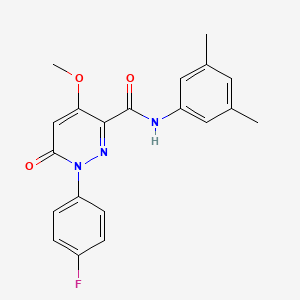
![{5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2829441.png)
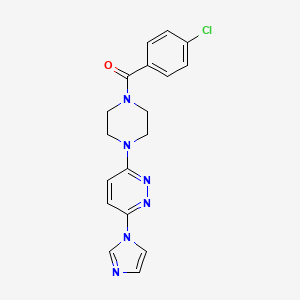
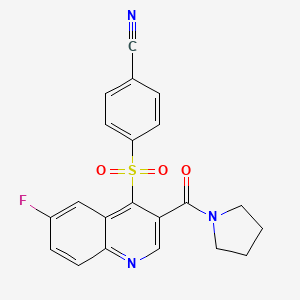
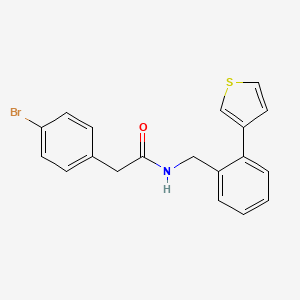
![Methyl 2-(5-bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2829450.png)
![N-(3,5-dimethylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2829451.png)
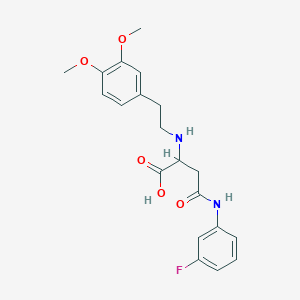
![N-(3-fluoro-4-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2829453.png)
